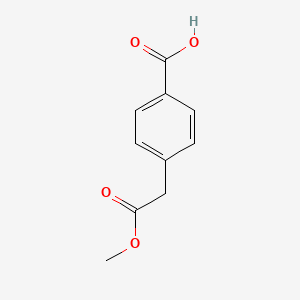

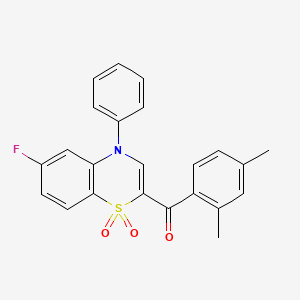

![molecular formula C20H23N3O6S2 B2517119 1-(2-噻吩磺酰基)-4-[3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑-5-基]哌啶 CAS No. 946370-26-9](/img/structure/B2517119.png)

1-(2-噻吩磺酰基)-4-[3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑-5-基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves multiple steps, starting from basic building blocks to the final heterocyclic compounds. For instance, the synthesis of related 1,3,4-oxadiazole bearing compounds begins with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired oxadiazole derivatives . Similarly, the synthesis of 3-piperidinyl-1,3,4-oxadiazole derivatives starts with the reaction of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, leading to a series of intermediates before obtaining the target compounds . These synthetic routes typically involve the use of weak bases and polar aprotic solvents under basic conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is often in a chair conformation, and a sulfonyl group attached to an aromatic ring, as seen in the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol . The geometry around the sulfur atom typically resembles a tetrahedral arrangement. The presence of the 1,3,4-oxadiazole moiety is a common feature in these molecules, contributing to their biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are varied and include condensation, oxidation, reduction, and substitution reactions. For example, the resolution of stereoisomers of related compounds involves diastereomeric carbamates and an oxidation-reduction sequence . The formation of the 1,3,4-oxadiazole ring is a key step in the synthesis of these molecules, which is achieved through the reaction of hydrazides with carboxylic acids or esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the piperidine ring and the sulfonyl group affects the solubility and reactivity of these molecules. The crystal structure analysis provides insights into the conformation and geometry of the molecules, which can influence their interaction with biological targets . The spectroscopic data, including 1H-NMR, IR, and mass spectral data, are crucial for elucidating the structures of the synthesized compounds .

Biological Activity

Although not directly related to the compound in the command prompt, the biological activities of similar compounds have been studied. For example, some derivatives exhibit hypotensive effects through alpha-blocking actions , while others have been screened for antibacterial activity and enzyme inhibition against acetylcholinesterase, which is relevant for Alzheimer’s disease treatment . Additionally, some compounds have been evaluated for their butyrylcholinesterase inhibitory activity and molecular docking studies have been conducted to understand their interaction with the enzyme .

科学研究应用

合成和生物学评估

化学合成和光谱分析: 研究重点是合成带有 1,3,4-恶二唑的衍生物,展示显著的生物活性。一项研究涉及将有机酸转化为相应的酯、酰肼和 5-取代-1,3,4-恶二唑-2-硫醇。这些化合物经过筛选,用于丁酰胆碱酯酶 (BChE) 酶抑制,表明它们在治疗 BChE 发挥作用的疾病(如阿尔茨海默病)中具有潜力 (Khalid 等人,2016).

抗菌活性: 另一项研究探索了含有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物的抗菌潜力。这些研究突出了该化合物对各种细菌菌株的有效性,表明其作为新型抗菌剂的潜力 (Iqbal 等人,2017).

抗癌特性: 抗癌剂的探索是一个重要的研究领域,研究合成附有哌啶-4-羧酸乙酯的 1,3,4-恶二唑杂化物。这些化合物经过评估,具有抗癌潜力,显示出作为潜在抗癌剂的希望 (Rehman 等人,2018).

阿尔茨海默病候选药物: 合成新的杂环 3-哌啶基-1,3,4-恶二唑衍生物,旨在评估阿尔茨海默病的候选药物,是另一个关键领域。这些衍生物经过筛选,用于对乙酰胆碱酯酶 (AChE) 的酶抑制活性,这是阿尔茨海默病治疗策略中的一个关键靶点 (Rehman 等人,2018).

属性

IUPAC Name |

5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S2/c1-26-15-11-14(12-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-8-23(9-7-13)31(24,25)17-5-4-10-30-17/h4-5,10-13H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYVKFLOOCYBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

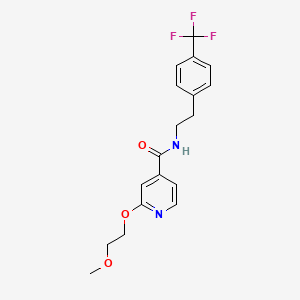

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

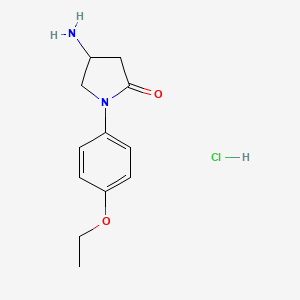

![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)

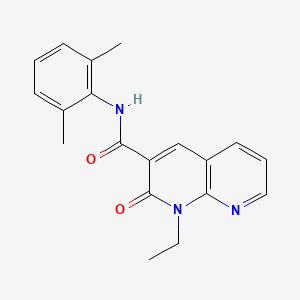

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)